N-Acetyl-O-methyl-L-tyrosine methyl ester
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Overview
Description
N-Acetyl-O-methyl-L-tyrosine methyl ester is a derivative of the amino acid tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen atom, a methyl group attached to the oxygen atom of the phenolic hydroxyl group, and a methyl ester group attached to the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-methyl-L-tyrosine methyl ester typically involves the acetylation of L-tyrosine followed by methylation and esterification. One efficient method described involves the conversion of N-acetyl-L-tyrosine methyl ester to the optically pure O-methyl derivative by reaction with diazomethane . The saponification of N-acetyl-L-tyrosine methyl ester is also a convenient route to N-acetyl-L-tyrosine, which can then be converted to the O-methyl derivative via the Williamson synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of automated reactors and optimized reaction conditions, would likely apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-O-methyl-L-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl and methyl ester groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of acetyl and ester groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N-Acetyl-O-methyl-L-tyrosine methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetyl-O-methyl-L-tyrosine methyl ester involves its conversion to L-tyrosine in the body. This conversion is facilitated by enzymatic hydrolysis of the acetyl and methyl ester groups. L-tyrosine is then utilized in various metabolic pathways, including the synthesis of neurotransmitters and hormones .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester group.
L-Tyrosine methyl ester: Lacks the acetyl group but has a methyl ester group.
N-Methyl-L-tyrosine: Contains a methyl group on the nitrogen atom instead of an acetyl group.
Uniqueness
N-Acetyl-O-methyl-L-tyrosine methyl ester is unique due to its combination of acetyl, methyl, and ester groups, which confer stability and enhance its bioavailability compared to other tyrosine derivatives .
Biological Activity
N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMTME) is a derivative of the amino acid L-tyrosine, characterized by the addition of an acetyl group and a methoxy group. This structural modification enhances its solubility and biological activity compared to its parent compound, L-tyrosine. This article reviews the biological activities of NAMTME, focusing on its effects on protein interactions, enzyme activity, and potential therapeutic applications.
NAMTME has the chemical formula C₁₂H₁₅NO₄ and is known for its unique structural features that improve its solubility in biological systems. The presence of both acetyl and methoxy groups plays a crucial role in its enhanced biological properties compared to other tyrosine derivatives.
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₅NO₄ |
Molecular Weight | 239.25 g/mol |
Solubility | High |
Melting Point | Not specified |
1. Protein Interactions
NAMTME has been shown to interact with various proteins, influencing their activity and stability. Studies indicate that it can enhance the solubility of proteins, making it a valuable compound in biochemical research and therapeutic applications . The modification of L-tyrosine into NAMTME allows for improved binding to target proteins due to its increased hydrophilicity.
2. Enzyme Activity
Research indicates that NAMTME may act as an inhibitor or modulator of certain enzymes. For instance, it has been noted for its potential inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic regulation and diabetes . The structure-activity relationship suggests that the acetyl and methoxy groups are critical for this inhibitory action.
3. Radical Scavenging Activity
Like many tyrosine derivatives, NAMTME exhibits radical scavenging properties. This activity is attributed to the presence of phenolic structures that can neutralize free radicals, thereby contributing to antioxidant defenses in biological systems .
Study 1: Inhibition of PTP1B
A study investigated the inhibitory effects of various tyrosine derivatives on PTP1B activity. NAMTME was found to exhibit significant inhibition with an IC50 value comparable to other known inhibitors, indicating its potential as a therapeutic agent for managing metabolic disorders .
Study 2: Antioxidant Activity
In vitro assays demonstrated that NAMTME effectively scavenged free radicals, showing a dose-dependent response. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where NAMTME outperformed several other tyrosine derivatives .
Research Findings Summary
The following table summarizes key findings related to the biological activities of NAMTME:
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXPKBWRUCQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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